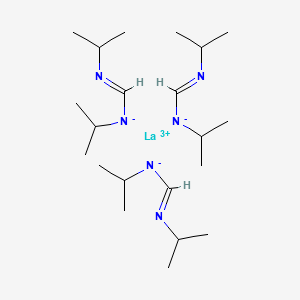
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine, also known as MMPP, is an organic compound that has been widely studied for its potential applications in scientific research. MMPP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
科学研究应用
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition, and protein-protein interactions. This compound has also been used to study the effects of various drugs on the human body, as well as the biochemical and physiological effects of various compounds.
作用机制
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, monoamine oxidases, and acetylcholinesterase. It is also believed to interact with several proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on the human body. It has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidases, and acetylcholinesterase. It has also been shown to interact with several proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases. Additionally, this compound has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
实验室实验的优点和局限性
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various compounds. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
未来方向
There are several potential future directions for research involving 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine. For example, further research could be done to explore the effects of this compound on other enzymes and proteins, as well as its potential applications in drug discovery and development. Additionally, further research could be done to explore the effects of this compound on the human body, such as its potential anti-inflammatory, anti-oxidant, and neuroprotective effects. Finally, research could be done to explore the potential uses of this compound in other laboratory experiments, such as its potential use as a catalyst or as a reagent in organic synthesis.
合成方法
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine is synthesized through a two-step process. The first step involves the condensation of 4-methoxybenzaldehyde and 2-methyl-6-phenylpyrimidine in the presence of a catalytic amount of sodium hydroxide. This reaction produces this compound, which is then purified by recrystallization. The second step involves the reaction of this compound with ethyl bromoacetate in the presence of a catalytic amount of sodium hydroxide. This reaction produces the final product, this compound.
属性
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-19-17(14-6-4-3-5-7-14)12-18(20-13)15-8-10-16(21-2)11-9-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPPVRJODLCRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)


![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)








![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)
